molecular formula C60H42I3N3O3 B14419454 1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) CAS No. 86194-06-1

1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1)

Cat. No.: B14419454
CAS No.: 86194-06-1
M. Wt: 1233.7 g/mol
InChI Key: AQFXMCSSILLBLC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the indolizine family, which is characterized by a fused bicyclic structure containing nitrogen.

Preparation Methods

The synthesis of 1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diphenylpyrrole with an appropriate aldehyde, followed by oxidation to form the indolizine core. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Oxo-2,3-diphenyl-1H-indolizin-4-ium iodide (1/1) can be compared with other indolizine derivatives and similar heterocyclic compounds. Some similar compounds include:

Properties

CAS No.

86194-06-1

Molecular Formula

C60H42I3N3O3

Molecular Weight

1233.7 g/mol

IUPAC Name

2,3-diphenylindolizin-4-ium-1-one;triiodide

InChI

InChI=1S/3C20H14NO.3HI/c3*22-20-17-13-7-8-14-21(17)19(16-11-5-2-6-12-16)18(20)15-9-3-1-4-10-15;;;/h3*1-14H;3*1H/q3*+1;;;/p-3

InChI Key

AQFXMCSSILLBLC-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C([N+]3=CC=CC=C3C2=O)C4=CC=CC=C4.[I-].[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.